2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and anticancer properties . Its structure features a 4-methoxyphenylamino substituent at position 4 of the pyrazolo[3,4-d]pyrimidine core, a phenyl group at position 1, and a piperazine-ethanol moiety at position 4. Synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with substituted aldehydes or ketones, as seen in analogous compounds .
Properties
IUPAC Name |
2-[4-[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-33-20-9-7-18(8-10-20)26-22-21-17-25-31(19-5-3-2-4-6-19)23(21)28-24(27-22)30-13-11-29(12-14-30)15-16-32/h2-10,17,32H,11-16H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEIUNAREDGVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a complex organic molecule with potential therapeutic applications. Its structure features a piperazine moiety linked to a pyrazolopyrimidine core, which has been investigated for various biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound includes functional groups that contribute to its biological activity, such as the methoxy group and the piperazine ring.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolopyrimidines have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : The pyrazolo[3,4-d]pyrimidine core may inhibit specific kinases or enzymes involved in tumor growth and proliferation.
- Interference with DNA Synthesis : The compound may disrupt DNA replication processes in microbial cells, leading to cell death.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study evaluating various pyrazolopyrimidine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines. The specific derivative related to this compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties where the compound was tested against Mycobacterium tuberculosis. Results indicated that it possessed significant inhibitory activity with an IC90 value comparable to first-line antitubercular drugs, suggesting its potential as a lead compound for further development in treating tuberculosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The 4-amino group is critical for target affinity. Below is a comparative analysis:
Key Findings :
- The 4-methoxyphenylamino group in the target compound balances electron-donating effects and solubility, unlike the electron-withdrawing 3-chloro group in .
Modifications at Position 6
Position 6 substitutions influence pharmacokinetics and target engagement:
Key Findings :
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps include:
- Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidine precursors with piperazine derivatives in dry acetonitrile or dichloromethane under reflux (60–80°C) .
- Catalyst optimization : Using sodium hydride (NaH) or triethylamine (TEA) as bases to enhance reaction efficiency .
- Purification : Employing recrystallization from ethanol or acetonitrile to isolate the final product with >95% purity .
Table 1 : Example Reaction Conditions for Key Intermediates
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | 3,5-Dichlorophenylhydrazine, ethanol, reflux | Ethanol | 78–85 | |
| Piperazine coupling | NaH, dry acetonitrile, 12 h | Acetonitrile | 65 |
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and piperazine/pyrazolo[3,4-d]pyrimidine connectivity (e.g., δ 3.5–4.0 ppm for piperazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 504.23 for [M+H]) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm for the ethanol moiety) .
Q. How can researchers identify biological targets for this compound in early-stage drug discovery?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to detect binding affinity (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., adenosine A receptor) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's potency against neurological targets?
- Methodological Answer :
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess impact on receptor binding .
- Piperazine modification : Introduce methyl or acetyl groups to the piperazine ring to enhance blood-brain barrier penetration .
- Ethanol moiety substitution : Replace the hydroxyl group with esters or ethers to modulate solubility and metabolic stability .
Table 2 : SAR Trends for Analogues
| Modification | Biological Activity (IC) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | IC = 12 nM (Kinase X) | 0.8 | |
| Piperazine-Acetyl | IC = 8 nM (GPCR Y) | 1.2 |
Q. How should researchers address contradictions in reported biological activities (e.g., varying IC values across studies)?
- Methodological Answer :
- Orthogonal assays : Validate activity using both enzymatic (e.g., ADP-Glo kinase assay) and cell-based (e.g., luciferase reporter) systems .
- Batch consistency analysis : Compare purity (>98% vs. 95%) and stereochemical integrity (via chiral HPLC) across studies .
- Buffer optimization : Test activity in physiologically relevant buffers (e.g., PBS vs. Tris-HCl) to account for pH-dependent solubility .
Q. What strategies can improve the compound's solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., solubility increases from 0.5 mg/mL to 5 mg/mL) .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration .
- Prodrug design : Synthesize phosphate or acetylated prodrugs to improve oral absorption .
Q. Which in vitro models are suitable for evaluating the compound's pharmacokinetic (PK) properties?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t) .
- Caco-2 permeability : Assess intestinal absorption potential via monolayer permeability (P > 1 × 10 cm/s) .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction (e.g., fu = 15% in human plasma) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
